

Direct Binding of (R)-NVS-ZP7-4 to ZIP7: A Comparative Guide

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Compound of Interest		
Compound Name:	(R)-NVS-ZP7-4	
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This guide provides a comprehensive analysis of the experimental evidence confirming the direct binding of the small molecule inhibitor **(R)-NVS-ZP7-4** to the zinc transporter ZIP7 (SLC39A7). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the modulation of zinc homeostasis and its role in cellular signaling pathways.

Executive Summary

(R)-NVS-ZP7-4 has been identified as a potent inhibitor of ZIP7, a critical regulator of intracellular zinc levels. The direct interaction between **(R)-NVS-ZP7-4** and ZIP7 has been substantiated through multiple lines of experimental evidence, primarily through photoaffinity labeling and the generation of a compound-resistant cell line harboring a specific mutation in the SLC39A7 gene. These findings establish **(R)-NVS-ZP7-4** as a valuable chemical tool for probing ZIP7 function and a potential starting point for the development of novel therapeutics targeting zinc-dependent signaling pathways.

Comparative Analysis of ZIP7 Inhibitors

(R)-NVS-ZP7-4 is part of a series of related compounds investigated for their inhibitory activity on the Notch signaling pathway, which is downstream of ZIP7 activity. While direct binding affinities (Kd) are not publicly available, the half-maximal inhibitory concentration (IC50) for **(R)-**



NVS-ZP7-4 in a HES-Luciferase reporter gene assay, an indirect measure of ZIP7 inhibition, has been determined.

Compound	IC50 (Notch Signaling)	Key Features
(R)-NVS-ZP7-4	0.13 μM[1]	Fluorinated aminobenzothiazole moiety, potent inhibitor.
NVS-ZP7-1	Less potent than NVS-ZP7- 4[2]	Precursor to NVS-ZP7-4.
(S)-NVS-ZP7-2	Inactive[2]	Enantiomer of NVS-ZP7-1, demonstrating stereospecificity of the interaction.
NVS-ZP7-3	Modest improvement over NVS-ZP7-1[2]	Quinazolinone replacement of the benzoxazine ring.
NVS-ZP7-5	Improved activity over NVS-ZP7-4[2]	3,4-difluorobenzamide moiety.
NVS-ZP7-6	-	Diazirine-containing analog used for photoaffinity labeling. [2]

Key Experimental Evidence for Direct Binding

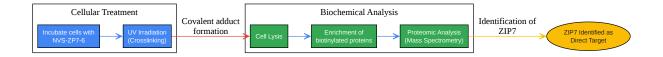
Two primary experimental approaches have provided compelling evidence for the direct binding of the NVS-ZP7-4 scaffold to the ZIP7 protein.

Photoaffinity Labeling

A diazirine-containing analog of **(R)-NVS-ZP7-4**, termed NVS-ZP7-6, was synthesized and utilized in photoaffinity labeling experiments.[2] This technique involves the use of a photoreactive probe that, upon exposure to UV light, covalently crosslinks to its binding partner. Subsequent proteomic analysis identified ZIP7 as a direct target of the NVS-ZP7 scaffold in cells.[2][3][4]

Experimental Workflow for Photoaffinity Labeling:





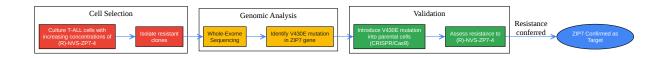
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Photoaffinity Labeling Workflow

Generation of a Compound-Resistant Cell Line

The generation of a T-cell acute lymphoblastic leukemia (T-ALL) cell line resistant to **(R)-NVS-ZP7-4** provided strong genetic evidence for ZIP7 as the direct target.[2][4] Whole-exome sequencing of the resistant cell line identified a single point mutation, V430E, in the SLC39A7 gene encoding for ZIP7.[2][4] Introduction of this V430E mutation into sensitive parental cells conferred resistance to **(R)-NVS-ZP7-4**, confirming that this mutation is sufficient to disrupt the drug-target interaction.[3]

Experimental Workflow for Resistant Cell Line Generation:



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Resistant Cell Line Generation Workflow

Experimental Protocols Photoaffinity Labeling Protocol (General Overview)

Probe Synthesis: An analog of (R)-NVS-ZP7-4 (NVS-ZP7-6) is synthesized to include a
photoreactive diazirine group and a biotin handle for enrichment.[2]



- Cellular Treatment: Live cells are incubated with varying concentrations of the NVS-ZP7-6
 probe to allow for target engagement. A control group is pre-incubated with an excess of
 non-probe (R)-NVS-ZP7-4 to demonstrate competition for the binding site.
- UV Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the photoaffinity probe and its binding partners.
- Cell Lysis and Enrichment: Cells are lysed, and biotinylated proteins are enriched using streptavidin-coated beads.
- Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by quantitative mass spectrometry to identify proteins that are specifically labeled by the probe and where this labeling is competed by the parent compound.

CRISPR/Cas9-mediated Generation of ZIP7 V430E Mutant Cell Line (General Overview)

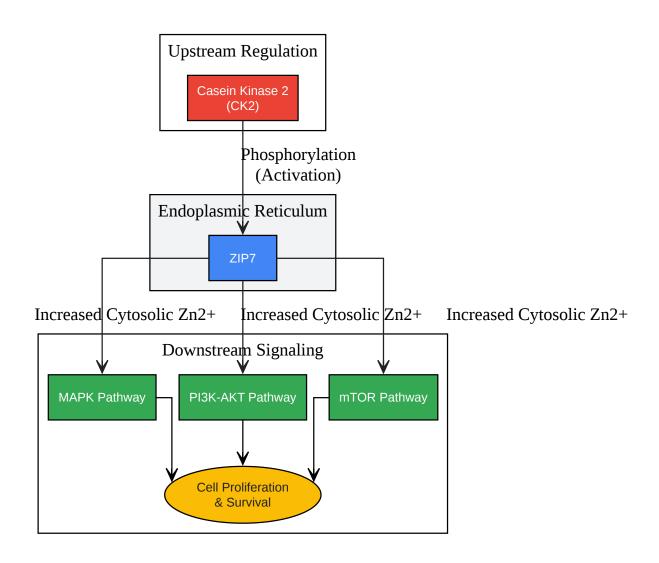
- Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the genomic region of the SLC39A7 gene corresponding to the V430 residue.
- Donor Template Design: A single-stranded oligodeoxynucleotide (ssODN) repair template is synthesized containing the desired V430E mutation.
- Transfection: The Cas9 nuclease, sgRNA, and the ssODN donor template are co-transfected into the target cells.
- Selection and Clonal Isolation: Transfected cells are selected, and single-cell clones are isolated and expanded.
- Genotyping and Validation: Genomic DNA from the clones is sequenced to confirm the
 presence of the V430E mutation. The resistance of the mutant cell lines to (R)-NVS-ZP7-4 is
 then assessed using cell viability or apoptosis assays.

ZIP7 Signaling Pathway

ZIP7 is an endoplasmic reticulum (ER)-resident zinc transporter that plays a crucial role in regulating cytosolic zinc concentrations. Upon activation, ZIP7 releases zinc from the ER into



the cytosol, initiating a "zinc wave" that acts as a second messenger in various signaling cascades. The activation of ZIP7 is regulated by phosphorylation, primarily by Casein Kinase 2 (CK2).[5][6] The subsequent increase in cytosolic zinc leads to the activation of several downstream pathways, including the MAPK, PI3K-AKT, and mTOR pathways, which are critical for cell growth, proliferation, and survival.



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ZIP7 Signaling Pathway

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